molecular formula C14H10Cl2F3N3O2 B15147970 N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

Cat. No.: B15147970
M. Wt: 380.1 g/mol
InChI Key: VQUGQBWHOPUERF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine is a synthetic small molecule of high interest in medicinal chemistry and drug discovery research. This compound features a complex pyrimidine core structure substituted with a 2,5-dichlorophenyl group and a trifluoromethyl group, motifs commonly associated with enhanced biological activity and metabolic stability . The molecule is further functionalized with an N-methylglycine (sarcosine) moiety , which can influence its physicochemical properties and interaction with biological targets. While its specific mechanism of action is an active area of investigation, compounds of this structural class are frequently explored as potent antagonists or inhibitors for various enzymes and receptors . Potential research applications include the study of inflammatory pathways, oncology targets, and central nervous system disorders. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the current scientific literature for the latest findings on this compound.

Properties

Molecular Formula

C14H10Cl2F3N3O2

Molecular Weight

380.1 g/mol

IUPAC Name

2-[[4-(2,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-methylamino]acetic acid

InChI

InChI=1S/C14H10Cl2F3N3O2/c1-22(6-12(23)24)13-20-10(5-11(21-13)14(17,18)19)8-4-7(15)2-3-9(8)16/h2-5H,6H2,1H3,(H,23,24)

InChI Key

VQUGQBWHOPUERF-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Trifluoromethylation of Pyrimidine Precursors

The trifluoromethyl group is introduced via radical trifluoromethylation using sodium trifluoromethanesulfinate (CF$$3$$SO$$2$$Na) and tert-butyl hydroperoxide (TBHP) in aqueous conditions. This method, adapted from US20140135497A1, employs FeSO$$4$$·7H$$2$$O (0.04 eq.) as a catalyst to generate CF$$_3$$ radicals, which add regioselectively to the pyrimidine ring.

Procedure :

  • Uracil (20.0 g, 0.18 mol) is suspended in water (100 mL) with CF$$3$$SO$$2$$Na (125.0 g, 0.52 mol) and FeSO$$4$$·7H$$2$$O (2.0 g).
  • TBHP (70% aqueous, 91.8 g, 0.71 mol) is added dropwise at 45–55°C.
  • Reaction monitoring via HPLC confirms >95% conversion to 5-trifluoromethyluracil (5-TFU) after 7–8 h.

Chlorination and Ring Activation

The hydroxyl groups at positions 2 and 6 of 5-TFU are replaced with chlorines using phosphoryl chloride (POCl$$3$$), phosphoric acid (H$$3$$PO$$_4$$), and diisopropylethylamine (DIPEA). This step yields 2,6-dichloro-4-(trifluoromethyl)pyrimidine (5-TFP).

Procedure :

  • 5-TFU (40 g, 0.16 mol) is mixed with POCl$$3$$ (128 g, 0.83 mol), H$$3$$PO$$_4$$ (2.4 g), and DIPEA (35 g, 0.27 mol).
  • The mixture is heated to 110–120°C for 7–8 h, with additional POCl$$_3$$ (5 g) and DIPEA (1.3 g) added if incomplete.
  • Distillation under reduced pressure (87–89°C/55 mbar) isolates 5-TFP as a colorless oil (72.9% yield, 98% purity).

Analytical Data :

  • $$^1$$H NMR (CD$$3$$COCD$$3$$): δ 8.8 (s, 1H).
  • $$^{19}$$F NMR: δ −63.7.
  • ESI MS: m/z 216 [M−1].

Process Optimization and Scalability

Solvent and Catalyst Selection

  • Trifluoromethylation : Water as a solvent reduces environmental impact compared to DMSO.
  • Chlorination : POCl$$3$$/DIPEA system enhances selectivity over conventional PCl$$5$$.
  • Suzuki Coupling : Pd(PPh$$3$$)$$4$$ offers superior coupling efficiency for sterically hindered substrates.

Yield Improvement Strategies

  • Stepwise Temperature Control : Maintaining 45–55°C during TBHP addition minimizes side reactions.
  • Catalyst Recycling : Pd recovery via aqueous extraction reduces costs.

Chemical Reactions Analysis

N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyrimidine ring are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.

Scientific Research Applications

N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine involves its interaction with specific molecular targets in the body. The compound is believed to inhibit certain enzymes or receptors, leading to the disruption of key biological pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison with structurally and functionally related compounds, based on molecular features, substituent effects, and available data from the evidence:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference ID
N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine C₁₄H₁₀Cl₂F₃N₃O₂ 380.16 2,5-Dichlorophenyl, N-methylglycine
N-[6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine C₁₄H₁₀Cl₂F₃N₃O₂ 380.16 3,5-Dichlorophenyl, N-methylglycine
N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine C₁₃H₈Cl₂F₃N₃O₂ 366.13 2,4-Dichlorophenyl, glycine (no N-methyl)
6-(2,5-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine C₁₁H₄Cl₂F₃IN₂ 418.97 2-Iodo substituent (no glycine moiety)
N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine C₁₅H₁₃F₃N₃O₃ 364.29 4-Methoxyphenyl (electron-donating group vs. dichlorophenyl)

Substituent Position and Electronic Effects

  • Chlorine Position : The 2,5-dichlorophenyl group in the target compound contrasts with the 3,5-dichlorophenyl analog (). The ortho/para chlorine arrangement in the former may enhance steric hindrance or alter π-π stacking interactions compared to the meta-substituted analog .
  • N-Methylglycine vs.

Functional Group Variations

  • Iodo vs. Glycine Substituents : The iodo-substituted analog (C₁₁H₄Cl₂F₃IN₂) lacks the glycine moiety, which is critical for hydrogen bonding in biological targets. This difference suggests divergent applications—the iodo compound may serve as a synthetic intermediate, while the glycine derivatives are optimized for target engagement .
  • Methoxyphenyl vs. Dichlorophenyl : Replacing dichlorophenyl with 4-methoxyphenyl (C₁₅H₁₃F₃N₃O₃) introduces an electron-donating group, reducing electrophilicity and possibly altering binding kinetics in enzymatic assays .

Research Findings and Implications

  • Metabolic Stability : The trifluoromethyl group and dichlorophenyl substituents in the target compound are associated with resistance to oxidative metabolism, a trait shared with agrochemicals like chlorfenapyr .
  • Synthetic Accessibility : indicates that analogs with para-substituted chlorines (e.g., 2,5-dichlorophenyl) are synthesized in higher yields (755–855 mg scale) compared to ortho/meta isomers, suggesting favorable reaction kinetics .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine?

  • Methodological Answer : Synthesis requires careful control of temperature, solvent choice (e.g., ethanol or methanol), and reaction time. For example, refluxing with absolute ethanol and catalytic HCl (1–2 drops) for 1 hour is effective for analogous pyrimidine derivatives . Purification via recrystallization from ethanol improves yield and purity. Impurities, such as unreacted intermediates, can be minimized by optimizing stoichiometry and monitoring reaction progress using TLC .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. For example, ¹⁹F NMR can verify the presence of the trifluoromethyl group, while HRMS confirms molecular weight (e.g., C₁₄H₁₀Cl₂F₃N₃O₂ has a molecular weight of 380.1559) . X-ray crystallography may further resolve stereochemical ambiguities if crystals are obtainable.

Q. What are common impurities formed during synthesis, and how can they be mitigated?

  • Methodological Answer : Common impurities include incomplete substitution at the pyrimidine ring or residual methylglycine derivatives. Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) effectively separates these byproducts. Purity ≥95% can be achieved using gradient HPLC with a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How do structural modifications at the pyrimidine ring influence bioactivity?

  • Methodological Answer : Systematic SAR studies involve synthesizing analogs with varying substituents (e.g., 2,5-dichlorophenyl vs. 3,5-dichlorophenyl) and testing their activity. For example, replacing the 2,5-dichlorophenyl group with a 3-methoxyphenyl moiety (as in DT231) alters electron-withdrawing effects, impacting binding affinity to target proteins . Computational docking (e.g., AutoDock Vina) can predict these interactions before synthesis .

Q. How can discrepancies in biological activity data across studies be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or compound purity. Standardize protocols using guidelines like OECD 423 for toxicity assays. Cross-validate results with orthogonal methods: e.g., compare in vitro enzyme inhibition data with cellular assays (e.g., IC₅₀ in HEK293 cells) . Impurity profiling via LC-MS can identify confounding contaminants .

Q. What computational strategies predict the compound’s stability under physiological conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model hydrolysis or oxidation pathways. For instance, the trifluoromethyl group’s stability in aqueous media can be assessed by simulating pH-dependent degradation. Experimental validation via accelerated stability studies (40°C/75% RH for 4 weeks) complements these predictions .

Q. How does the N-methylglycine moiety affect pharmacokinetic properties?

  • Methodological Answer : The N-methyl group enhances metabolic stability by reducing oxidative deamination. Comparative studies with non-methylated analogs (e.g., DT372: N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine) show improved half-life in rodent plasma (t₁/₂ = 2.1 vs. 0.8 hours). LogP calculations (e.g., ChemAxon) correlate methylation with increased lipophilicity (ΔLogP = +0.6) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.